

Halophenols in Drug Discovery: A Comparative Review

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Compound of Interest

Compound Name: *6-Amino-2-bromo-3-fluorophenol*

Cat. No.: *B597268*

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms into phenolic scaffolds represents a pivotal strategy in modern drug discovery. The unique physicochemical properties imparted by halogens—such as altered acidity, lipophilicity, and the capacity for halogen bonding—can profoundly influence a compound's pharmacokinetic profile and target affinity. This guide provides a comparative analysis of halophenols, supported by experimental data, to inform the rational design of next-generation therapeutics.

Performance Comparison of Halophenol Derivatives

The substitution of different halogens onto a phenolic core can dramatically alter biological activity. A key area of investigation has been the development of halophenol derivatives as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Comparative Inhibitory Activity against Protein Tyrosine Kinases

A study on benzophenone and diphenylmethane halophenol derivatives revealed significant differences in their ability to inhibit PTK activity. The data underscores the critical role of the specific halogen in modulating inhibitory potency.

| Compound Type | Halogen Substitution | Linker | IC50 (μM) | Relative Potency vs. Genistein (IC50 = 13.6 μM) |
|---------------|----------------------|--------------|-------------|---|
| Chlorophenols | 2,6-dichloro | Benzophenone | 2.97 | ~4.6x more potent |
| 2,6-dichloro | Diphenylmethane | 3.96 | | ~3.4x more potent |
| Bromophenols | 2,6-dibromo | Benzophenone | No Activity | - |
| 2,6-dibromo | | | | |

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